N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide is a synthetic compound belonging to the class of thiadiazole-containing molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the reaction of 2-fluorophenol with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide has shown promising results in various scientific research studies. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes and proteins involved in various biological processes. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and vascular endothelial growth factor (VEGF), a protein involved in angiogenesis.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea:
5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine: Another thiadiazole-containing compound with comparable properties.
Uniqueness
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and proteins makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C12H12FN3O2S |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12FN3O2S/c1-2-10(17)14-12-16-15-11(19-12)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
FNBBCFQWQRKQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
Origin of Product |
United States |
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